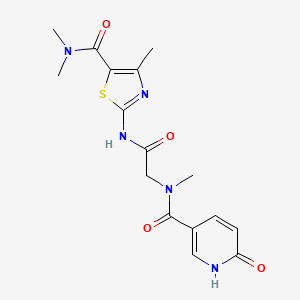

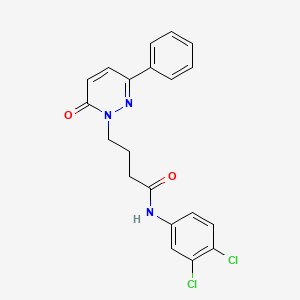

![molecular formula C25H24N4O2S B2362725 N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide CAS No. 476447-83-3](/img/structure/B2362725.png)

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . Docking studies were performed for the substances synthesized using Autodock 4.2 software .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques . The 1,2,4-triazole ring forms dihedral angles of 88.66 (8), 24.48 (8) and other values .Chemical Reactions Analysis

The regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes has been studied . The reaction was regioselective towards the – N 1 –CH 2 – N 2 - isomer due to the steric effect .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . The molecular weight is 418.5 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 6 . The topological polar surface area is 85.1 Ų .Scientific Research Applications

Synthesis and Structural Characterization

The compound's synthesis and structural elucidation have been a subject of research, focusing on the development of novel synthetic routes and methodologies. For instance, studies on the synthesis of triazole derivatives, including similar compounds, have explored various synthetic pathways, highlighting the compound's intricate chemical synthesis process. These studies involve the reaction of different precursors to introduce the triazole ring, followed by subsequent modifications to incorporate benzyl and methoxybenzamide groups (Iddon & Nicholas, 1996; Hikawa et al., 2012). These synthetic strategies are crucial for producing the compound with high purity and yield, essential for further biological applications.

Biological Activities and Pharmacological Evaluation

Significant research has been devoted to evaluating the biological activities of compounds with similar structural features, particularly their antimicrobial, antifungal, and potential anticancer activities. For example, derivatives of the compound have been investigated for their antimicrobial properties against various bacterial and fungal strains, demonstrating promising therapeutic potential in treating microbial infections (Desai et al., 2013). Additionally, research on similar benzamide and triazole compounds has explored their antifungal activities, indicating their potential as antifungal agents (Yang Qingcu, 2014).

The exploration of benzamide derivatives as selective serotonin 4 receptor agonists represents another significant area of application. These compounds have shown effects on gastrointestinal motility, suggesting their potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004). This highlights the compound's relevance in designing drugs targeting specific receptors to treat gastrointestinal disorders.

Properties

IUPAC Name |

N-[(4-benzyl-5-benzylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N4O2S/c1-31-22-14-12-21(13-15-22)24(30)26-16-23-27-28-25(32-18-20-10-6-3-7-11-20)29(23)17-19-8-4-2-5-9-19/h2-15H,16-18H2,1H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEKWLMESZYOGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCC2=NN=C(N2CC3=CC=CC=C3)SCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

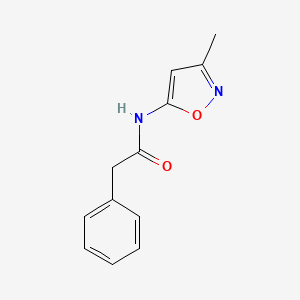

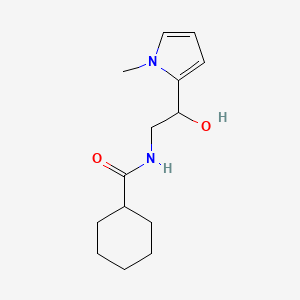

![(6-Methyl-imidazo[1,2-a]pyridin-2-yl)-acetic acid](/img/structure/B2362642.png)

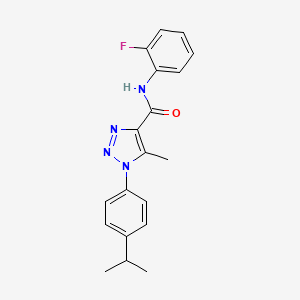

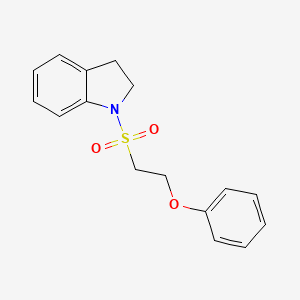

![2,4-dimethyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-1,3-oxazole-5-carboxamide](/img/structure/B2362647.png)

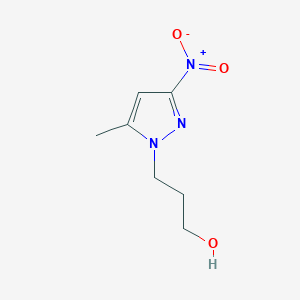

![4-[(3-Nitro-2-pyridinyl)amino]butanoic acid](/img/structure/B2362651.png)

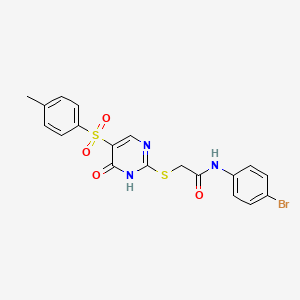

![(2R,6R)-6-[[(3S,8R,9S,10R,13S,14S,17R)-17-[(1S)-1-[(2S,4R,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]oxyethyl]-17-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyl-2H-pyran-5-one](/img/structure/B2362654.png)

![3-Methyl-8-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2362656.png)

![1-[4-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2362664.png)